molecular formula C8H8O2 B1456353 Methyl benzoate-d8 CAS No. 91929-46-3

Methyl benzoate-d8

Cat. No. B1456353
CAS RN: 91929-46-3
M. Wt: 144.2 g/mol
InChI Key: QPJVMBTYPHYUOC-JGUCLWPXSA-N
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Description

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 198-199°C (lit.) .
  • Melting Point : Approximately -12°C (lit.) .
  • Density : 1.152 g/mL at 25°C .
  • Mass Shift : M+8 due to deuterium substitution .

Scientific Research Applications

1. Enhancing NMDAR-Mediated Neurotransmission

Methyl benzoate-d8, as a form of sodium benzoate, is significant in enhancing NMDAR-mediated neurotransmission, offering a novel approach for treating schizophrenia. Sodium benzoate, as a d-amino acid oxidase inhibitor, shows promise in improving various symptom domains and neurocognition in patients with chronic schizophrenia (Lane et al., 2013).

2. Potential Applications in Alzheimer's Disease Treatment

Sodium benzoate, related to methyl benzoate-d8, has been studied for its efficacy in treating early-phase Alzheimer's Disease (AD). By enhancing NMDAR activation, sodium benzoate showed significant improvements in cognitive functions in patients with amnestic mild cognitive impairment and mild AD (Lin et al., 2014).

3. Role in Insecticidal and Repellent Activities

Methyl benzoate has demonstrated insecticidal and repellent activities, particularly against agricultural pests like Bemisia tabaci. It shows potential as an environmentally friendly biopesticide for controlling pest populations in agriculture (Mostafiz et al., 2018).

4. Application in Environmental Health and Safety

Investigations on indoor mold growth have utilized methyl benzoate as a biomarker. Monitoring outgassed methyl benzoate concentrations can indicate mold growth in indoor environments, highlighting its utility in environmental health and safety (Parkinson et al., 2009).

5. Use in Analytical Chemistry

In analytical chemistry, methyl benzoate has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, demonstrating its efficacy in the preconcentration of elements like copper(II) (Kagaya & Yoshimori, 2012).

6. Contribution to Vibrational Spectroscopy Research

Research in vibrational spectroscopy has utilized methyl benzoate as a model compound for developing new IR pulse schemes, potentially applicable to biomolecules (Maiti, 2014).

7. Insecticidal and Acaricidal Effects

Methyl benzoate shows insecticidal and acaricidal effects against various arthropods, including mosquitoes and mites. Its modes of action include contact toxicity, fumigation, and repellency, making it a candidate for integrated pest management (Mostafiz et al., 2020; Mostafiz et al., 2022).

Future Directions

: Sigma-Aldrich: Methyl benzoate-d8

properties

IUPAC Name

trideuteriomethyl 2,3,4,5,6-pentadeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJVMBTYPHYUOC-JGUCLWPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzoate-d8

Synthesis routes and methods I

Procedure details

10.5 g of 4-(2-aminoethyl)-benzoic acid methyl ester-hydrochloride were suspended in 40 ml of dioxane and 20 ml of acetone and the suspension was combined with 8 ml of pyridine. To this suspension, a solution of 10 g of 2-ethoxy-5-chloro-benzoyl chloride in a small amount of acetone was added dropwise, while stirring, and the whole was heated for 2 hours under reflux. After cooling, the mixture was concentrated under reduced pressure, combined with ice-water, filtered with suction, stirred with dilute hydrochloric acid and with a NaHCO3 solution and the resulting product was again filtered off with suction and recrystallized from ethanol. The 4-(2-<2-ethoxy-5-chloro-benzamido>-ethyl)-benzoic acid methyl ester obtained was found to melt at 110° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
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Quantity
10 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 7.03 g (0.05 g mole) of benzoyl chloride, 4.5 g (0.05 g mole) of dimethyl carbonate, and 0.85 g (0.0025 g mole) of tetra-n-butyl phosphonium bromide (TBPB) in 25 ml of sulfolane was heated at 150° C. in a reaction flask equipped with reflux condenser. After 22 hours, the condenser was replaced by a distillation head and 6.3 g (93 percent yield) of methyl benzoate distilled at 83° C.-85° C./17 mm.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl2(R-BINAP)(dmf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
S,S-DPEN
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
20 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
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reactant
Reaction Step Five
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Quantity
1 mmol
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reactant
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Seven
Name
Quantity
2 mL
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reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
reactant
Reaction Step Nine
Name
Quantity
1 mL
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

For example, when pure benzoyl cyanide (i.e., containing essentially no halide ion or halide ion source, such as benzoyl chloride) is reacted with concentrated sulfuric acid and then esterified by further reaction with methanol, the cyano group is cleaved and methyl benzoate is formed as follows: ##STR2##
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0 (± 1) mol
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reactant
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[Compound]
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halide
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0 (± 1) mol
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halide
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl benzoate-d8
Reactant of Route 2
Methyl benzoate-d8
Reactant of Route 3
Methyl benzoate-d8
Reactant of Route 4
Methyl benzoate-d8
Reactant of Route 5
Methyl benzoate-d8
Reactant of Route 6
Methyl benzoate-d8

Citations

For This Compound
3
Citations
RV Emmons, NH Godage… - LCGC …, 2019 - chromatographyonline.com
… Louis, MO, USA), along with the internal standards toluene-D8, and methyl benzoate-D8. A standard solution of 4MMCH was obtained from Toronto Research Chemicals Inc (Toronto, …
Number of citations: 7 www.chromatographyonline.com
RV Emmons, AM Devasurendra… - LCGC …, 2020 - chromatographyonline.com
… Louis, Missouri, USA), along with the internal standards toluene-D8, and methyl benzoate-D8. A standard solution of 4MMCH was obtained from Toronto Research Chemicals Inc (…
Number of citations: 0 www.chromatographyonline.com
RV Emmons, AM Devasurendra, NH Godage… - LC-GC …, 2020 - search.ebscohost.com
… Louis, Missouri, USA), along with the internal standards toluene-D8, and methyl benzoate-D8. A standard solution of 4MMCH was obtained from Toronto Research Chemicals Inc (…
Number of citations: 0 search.ebscohost.com

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